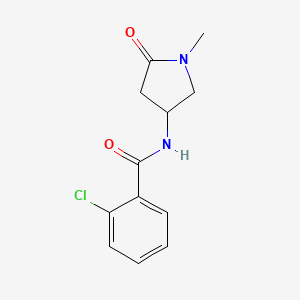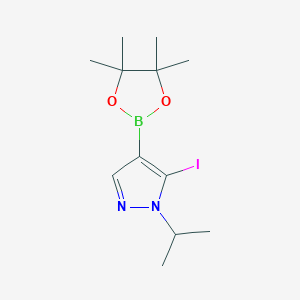
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is a chemical compound with the molecular formula C12H20BIN2O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pinacol boronic esters, including 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester, involves a process known as protodeboronation . Protodeboronation is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is characterized by the presence of an iodine atom, an isopropyl group, a pyrazole ring, a boronic acid group, and a pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters, including 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester, are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Improved Synthesis and Coupling Applications
The synthesis of pyrazole boronic acid pinacol esters, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been optimized to facilitate Suzuki couplings, a cornerstone reaction in organic synthesis for creating carbon-carbon bonds. This improved synthesis provides high yields and bench stability, making these compounds valuable for constructing complex organic molecules (Mullens, 2009).
Radical Polymerization and Copolymer Synthesis
Isopropenyl boronic acid pinacol ester (IPBpin) has been utilized as a comonomer in radical polymerizations with various vinyl monomers. This application underlines the potential of boronic esters in synthesizing new copolymers that were previously inaccessible, demonstrating the role of these compounds in advancing polymer chemistry and materials science (Makino, Nishikawa, & Ouchi, 2020).
Analytical Challenges and Solutions
Pinacolboronate esters present unique analytical challenges due to their tendency to hydrolyze to the corresponding boronic acids, complicating purity assessments. Innovative analytical strategies have been developed to overcome these challenges, emphasizing the importance of these compounds in pharmaceutical development and quality control (Zhong et al., 2012).
Microwave-Assisted Synthesis
The versatility of boronic acid pinacol esters is further highlighted in the microwave-assisted synthesis of 3-amino-imidazopyridines. This method emphasizes the utility of these esters as robust building blocks for the rapid generation of compound libraries, showcasing their potential in medicinal chemistry and drug discovery (Dimauro & Kennedy, 2007).
Metal- and Additive-Free Borylation
A groundbreaking approach for the borylation of haloarenes to boronic acids and esters has been developed, which is metal- and additive-free. This method provides a greener alternative for synthesizing boronic compounds, reducing the need for expensive and toxic metal catalysts, and highlighting the evolving methodologies in organic synthesis (Mfuh et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester and similar compounds likely involve the development of more efficient synthesis methods, the exploration of new chemical reactions, and the investigation of their potential applications in various fields of chemistry .
Propiedades
IUPAC Name |
5-iodo-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVPJOAZMJIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2962656.png)
![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

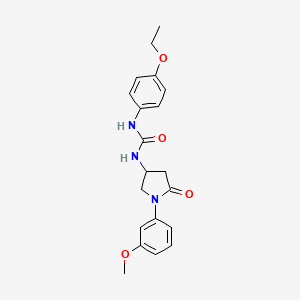
![[1-(3-Methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2962661.png)
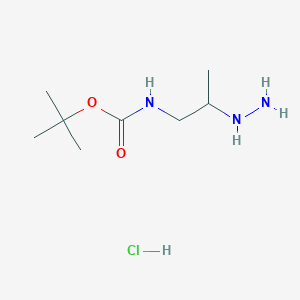
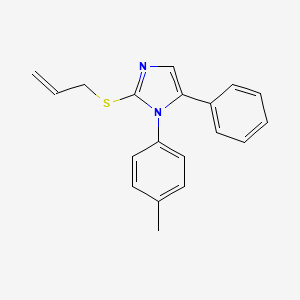

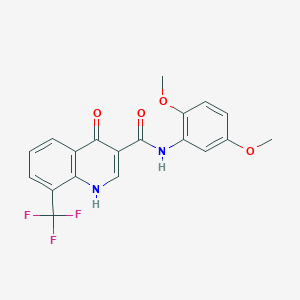
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)
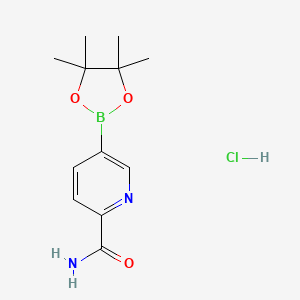
![Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2962676.png)
